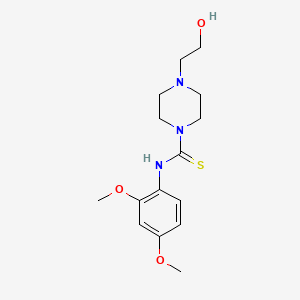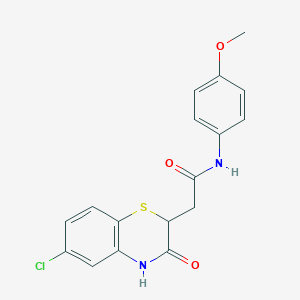
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
描述
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as JB-93182, is a chemical compound that has been extensively studied for its potential therapeutic applications. JB-93182 belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
科学研究应用
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects.
作用机制
The mechanism of action of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of the proteasome pathway. The proteasome pathway is responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of the proteasome pathway, leading to the accumulation of misfolded and damaged proteins. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that this compound has anticancer and neuroprotective effects.
实验室实验的优点和局限性
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome pathway, making it a valuable tool for studying the role of the proteasome pathway in various biological processes. This compound also has potential therapeutic applications in various fields, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Its synthesis is complex and requires several steps, making it difficult to produce in large quantities. This compound is also expensive, which may limit its use in some labs.
未来方向
There are several future directions for the study of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on the proteasome pathway. Another direction is to explore its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its therapeutic applications. Finally, the development of more efficient and cost-effective synthesis methods for this compound would enable its wider use in research and drug development.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-10-11-2-1-5-16-9-11)12-3-4-13-14(8-12)20-7-6-19-13/h1-5,8-9H,6-7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADJHYMJZUBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3986202.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3986223.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)

![5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B3986234.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)
![N-(4-bromophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3986257.png)
![4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986262.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986266.png)
![1-(2-methoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986273.png)